molecular formula C19H22N6O4S B2870197 methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797576-72-7

methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2870197
CAS No.: 1797576-72-7
M. Wt: 430.48
InChI Key: LJPFVUYUNBLRRZ-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a 3-cyanopyrazine moiety, a sulfamoyl linkage, and a phenylcarbamate group. This structure combines sulfonamide and carbamate functionalities, which are often associated with bioactivity in medicinal and agrochemical contexts.

Properties

IUPAC Name

methyl N-[4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-29-19(26)24-15-2-4-16(5-3-15)30(27,28)23-13-14-6-10-25(11-7-14)18-17(12-20)21-8-9-22-18/h2-5,8-9,14,23H,6-7,10-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPFVUYUNBLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activities. Its unique structure, incorporating a piperidine ring and a sulfamoyl group, suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.

  • Molecular Formula : C19H21N5O4S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 1797286-30-6

Structure

The compound features a methyl carbamate moiety linked to a sulfamoyl group, which is further connected to a phenyl ring. The presence of the cyanopyrazin moiety contributes to its potential biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, leading to therapeutic effects.

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The mechanism often involves slow-binding kinetics that enhance selectivity for MMPs over other proteases .
  • Neuroprotective Effects : Compounds with similar structural motifs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. They may act as antagonists at muscarinic receptors, potentially modulating cognitive functions .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of related compounds:

  • Anticancer Activity : Thiazolidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
  • Metabolic Stability : Research indicates that carbamate derivatives can exhibit varying degrees of metabolic stability, influencing their therapeutic potential. For instance, certain derivatives showed half-lives conducive to maintaining therapeutic concentrations in vivo .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Enzyme InhibitionO-Phenyl CarbamatePotent inhibitor of MMPs, involved in tissue remodeling
NeuroprotectionMuscarinic AntagonistsPotential cognitive enhancement in Alzheimer’s models
Anticancer ActivityThiazolidine DerivativesSelective cytotoxicity against cancer cell lines

Recent Research Insights

  • Inhibition of MMPs : A study on O-phenyl carbamate derivatives indicated significant inhibition of MMP-2, highlighting the potential role of this compound in treating conditions involving tissue remodeling and cancer metastasis .
  • Neuroprotective Mechanisms : Investigations into related piperidine-based compounds revealed their capacity to cross the blood-brain barrier and exert neuroprotective effects, making them candidates for further development in neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally similar compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance / Applications
Methyl (4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate (Target) Piperidine + pyrazine 3-Cyanopyrazine, sulfamoyl, phenylcarbamate Hypothesized enzyme inhibition (e.g., DHFR)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15) Piperazine + pyridine Phenylcarbamoyl, 4-phenylpiperazine Antimicrobial activity (unpublished data)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25) Pyridine + pyrazole 4-Chlorophenylcarbamoyl, 3,4,5-trimethylpyrazole Potential herbicide or fungicide
Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) Benzene + sulfonamide 4-Aminophenyl, carbamate Herbicide (inhibits folate biosynthesis)

Key Observations :

Piperidine vs. The 3-cyanopyrazine substituent introduces electron-withdrawing character, which could modulate electronic properties and improve metabolic stability compared to phenyl or pyrazole groups in analogs .

Sulfamoyl and Carbamate Functionalities :

  • The sulfamoyl (-SO₂NH-) group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase or dihydrofolate reductase inhibitors), while the carbamate (-OCONH-) group is prevalent in agrochemicals like asulam .
  • Unlike asulam, which has a simpler sulfonamide-carbamate structure, the target compound’s piperidine-pyrazine scaffold may enhance systemic mobility in plants or animals due to improved lipophilicity .

Biological Activity: Compound 15 (piperazine-pyridine hybrid) showed antimicrobial activity in preliminary studies, likely due to sulfonamide-mediated disruption of folate pathways .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectral Data and Physical Properties

Property Target Compound (Inferred) Compound 15 Compound 25
IR Peaks (cm⁻¹) ~3450 (NH), ~2250 (C≡N), ~1700 (C=O carbamate) 3466 (NH), 1640 (C=O), 1314/1138 (SO₂) 1727 (C=O), 1384/1170 (SO₂)
¹H-NMR Features Piperidine CH₂ (δ ~2.5–3.5), pyrazine H (δ ~8.5–9.5) Piperazine CH₂ (δ 3.33–3.82), pyridine H (δ 8.39–8.77) Pyrazole CH₃ (δ 1.93–2.16), pyridine H (δ 7.57–9.21)
Melting Point Estimated 160–170°C (based on analogs) 154–156°C 178–182°C
  • The target’s cyanopyrazine moiety would introduce distinct NMR signals (e.g., deshielded aromatic protons) and IR absorption for the nitrile group, differentiating it from Compounds 15 and 25 .
  • Higher melting points in chlorophenyl-substituted analogs (e.g., Compound 25) suggest increased crystallinity due to halogenated aromatic interactions .

Research Implications and Gaps

  • Synthetic Challenges: The cyanopyrazine and piperidine groups may require specialized coupling reagents, as seen in the synthesis of Compound 15 (using phenyl isocyanate) .
  • Contradictions : While carbamates like asulam are well-characterized herbicides, the target’s complex heterocyclic system may shift its primary activity toward pharmaceutical applications .

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